7-AVCA

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse d'antibiotiques

Le 7-AVCA est un intermédiaire clé dans la synthèse des céphalosporines semi-synthétiques, un groupe majeur d'antibiotiques bêta-lactames . Ces antibiotiques sont essentiels pour traiter diverses infections, notamment celles affectant les os, les oreilles, la peau, les voies urinaires et les voies respiratoires supérieures. La modification des chaînes latérales du this compound conduit au développement de diverses céphalosporines très efficaces.

Processus de conversion enzymatique

La production industrielle du this compound implique souvent des processus de conversion enzymatique, qui sont préférés aux méthodes chimiques en raison de leur réduction des déchets et de leurs coûts de production réduits . Des enzymes comme la céphalosporine C acylase sont utilisées pour convertir la céphalosporine C en this compound, en optimisant les conditions telles que les temps d'incubation, les températures et les valeurs de pH pour une efficacité maximale.

Fabrication pharmaceutique

Le this compound sert de matière première pour l'industrie pharmaceutique afin de créer une gamme de céphalosporines semi-synthétiques . La polyvalence du composé permet la synthèse de divers antibiotiques, y compris les générations plus récentes comme la céfothine, qui sont synthétisées à l'aide du this compound et d'autres composés comme l'acide thiophène-2-acétique.

Réduction de l'impact environnemental

La production microbienne du this compound fait partie d'un effort plus large visant à réduire l'impact environnemental de la fabrication pharmaceutique . En utilisant des processus microbiens et des réactions enzymatiques, l'industrie vise à minimiser l'utilisation de composés toxiques et de techniques complexes qui sont traditionnellement associées à la pollution environnementale.

Progrès biotechnologiques

La recherche sur le this compound a conduit à des progrès biotechnologiques, en particulier dans le domaine du génie génétique. Par exemple, des approches transgéniques ont été explorées pour synthétiser le this compound in vivo au sein du producteur de céphalosporine C Acremonium chrysogenum . Cette méthode pourrait potentiellement révolutionner la façon dont le this compound est produit, rendant le processus plus durable et rentable.

Lutte contre la résistance aux antibiotiques

Le développement de nouveaux antibiotiques utilisant le this compound fait partie de la lutte continue contre la résistance aux antibiotiques . En concevant de nouveaux composés capables de résister à la diversité des bêta-lactamases produites par les bactéries résistantes, le this compound joue un rôle essentiel pour maintenir l'efficacité des antibiotiques bêta-lactames.

Mécanisme D'action

Target of Action

7-AVCA is primarily used as a starting material in the synthesis of third-generation cephalosporins, such as cefixime and cefdinir . These antibiotics target bacterial cell walls, disrupting their synthesis and leading to bacterial cell death .

Mode of Action

This compound interacts with its targets through enzymatic processes. It is produced from cephalosporin C (CPC) by the enzyme cephalosporin acylases . These enzymes are capable of cleaving the amide bond between a β-lactam nucleus and a side chain without damaging the β-lactam ring .

Biochemical Pathways

The production of this compound involves the enzymatic deacylation of CPC, which is a more environmentally friendly process compared to the traditional chemical method . This process is part of the larger biochemical pathway of cephalosporin synthesis, which involves the fungus Acremonium chrysogenum .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound has a molecular weight of 22625 g/mol and a density of 155 g/cm³ . The optimal conditions for its enzymatic activity have been found to be a pH of 6.5 and a temperature of 32°C .

Result of Action

The primary result of this compound’s action is the production of semi-synthetic cephalosporin antibiotics. These antibiotics are widely used to treat and prevent bacterial diseases by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH and temperature of the environment can affect the enzymatic activity involved in its production . Additionally, the presence of certain compounds, such as thiophene-2-acetic acid, can also impact the production process .

Analyse Biochimique

Biochemical Properties

7-AVCA interacts with various enzymes, proteins, and other biomolecules. For instance, an acetylesterase from Bacillus subtilis has been found to deacetylate the C3’ acetyl group of this compound to generate Deacetyl-7-aminocephalosporanic acid (D-7-ACA), a crucial starting material for synthesizing industrial semisynthetic β-lactam antibiotics .

Cellular Effects

This compound, as a precursor to various cephalosporin antibiotics, plays a significant role in combating bacterial infections. Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls, thereby inhibiting bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion into various cephalosporin antibiotics. This transformation is often facilitated by specific enzymes. For example, the enzyme cephalosporin-C acylase can convert cephalosporin-C into this compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific reactions it is involved in. For instance, in the production of D-7-ACA from this compound, the enzyme EstSJ displayed the highest specific activity at 30°C and pH 8.0 .

Metabolic Pathways

This compound is involved in the metabolic pathway for the synthesis of cephalosporin antibiotics. It is produced from cephalosporin-C by the enzyme cephalosporin acylases .

Propriétés

IUPAC Name |

(6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLGFBRMCCVQLU-SVGQVSJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428501 | |

| Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79349-82-9 | |

| Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79349-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7R)-7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4,2,0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-AVCA?

A1: The molecular formula of this compound is C10H12N2O3S, and its molecular weight is 240.28 g/mol.

Q2: How is this compound synthesized?

A: this compound is commonly synthesized from 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenzyl ester (GCLE) using a three-step process involving a Wittig reaction, phenolic deprotection, and enzymatic hydrolysis. [, , , , ]

Q3: Are there alternative synthetic routes to this compound?

A: Yes, researchers have explored alternative methods, including using different starting materials, catalysts, and reaction conditions. Some examples include using triethyl phosphite instead of triphenylphosphine in the Wittig reaction [] and employing a phase transfer catalyst to improve reaction speed and yield. []

Q4: What are the advantages of enzymatic hydrolysis in the synthesis of this compound?

A: Enzymatic hydrolysis offers several benefits over chemical methods, including milder reaction conditions, higher selectivity, reduced waste generation, and environmental friendliness. [, ]

Q5: What is the primary application of this compound?

A: this compound serves as a key building block in the synthesis of third-generation cephalosporin antibiotics, namely Cefixime and Cefdinir. [, , , , , ]

Q6: How is this compound used to synthesize Cefixime?

A: this compound reacts with a Cefixime side-chain active ester, typically in the presence of a base and a solvent, to yield Cefixime. Different active esters and reaction conditions have been explored to optimize the synthesis. [, , ]

Q7: How does the synthesis of Cefdinir from this compound differ from that of Cefixime?

A: Cefdinir synthesis involves the acylation of this compound with a specific Cefdinir active ester, followed by deprotection steps. Various active esters, such as (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminothioacetic acid benzothiazole ester, have been investigated to enhance the efficiency and yield of Cefdinir production. [, , ]

Q8: Are there any novel Cefdinir active esters being researched for improved synthesis?

A: Yes, researchers are continuously exploring novel active esters, such as 1-[(Z)-2-(2-amino-4-thiazyl)-2-(acetoxyimino)acetoxy] benzotrizole (AB-AE), to improve the stability, yield, and practicality of Cefdinir synthesis. []

Q9: What are the key areas of research focused on improving this compound synthesis?

A9: Ongoing research efforts aim to optimize this compound production by:

- Exploring alternative synthetic routes: This includes investigating new starting materials, catalysts, solvents, and reaction conditions to improve yield, purity, and cost-effectiveness. [, , , ]

- Developing greener and more sustainable processes: Researchers are focusing on minimizing waste generation, using environmentally friendly solvents and reagents, and employing enzymatic methods to reduce the environmental impact of this compound synthesis. [, , ]

- Scaling up production: Efforts are underway to translate laboratory-scale syntheses into commercially viable, large-scale production processes that meet the growing demand for this compound. []

Q10: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?

A: Understanding the SAR of this compound derivatives is crucial for designing new cephalosporin antibiotics with improved pharmacological properties, such as enhanced antibacterial activity, broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms. [, ]

Q11: What are the environmental concerns associated with this compound production?

A: Traditional chemical synthesis of this compound can generate significant amounts of waste and utilize hazardous solvents. Researchers are actively seeking greener alternatives to mitigate these environmental impacts. [, , , ]

Q12: What measures are being taken to address the environmental impact of this compound synthesis?

A12: Several approaches are being explored to make this compound production more sustainable, including:

- Solvent optimization: Replacing hazardous solvents with greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), to minimize environmental impact. []

- Catalyst recovery and reuse: Developing catalytic systems that allow for catalyst recovery and reuse, reducing waste and resource consumption. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

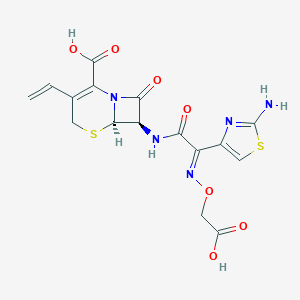

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

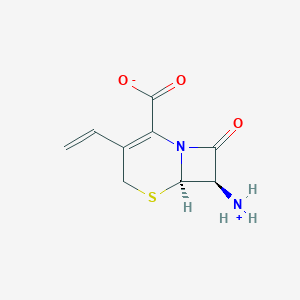

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)

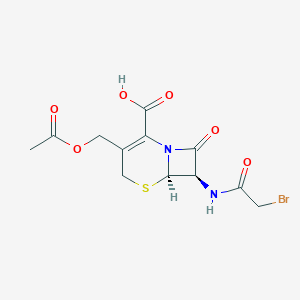

![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)

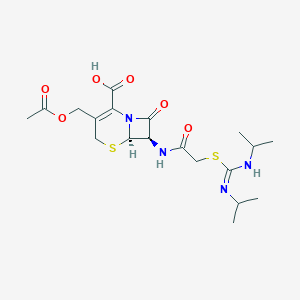

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)